molecular formula C16H17ClN2O B11957557 1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea

1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea

Cat. No.: B11957557
M. Wt: 288.77 g/mol
InChI Key: QSBFQBOHHVNCPL-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine and a methyl group, and the other with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chloro-2-methylaniline+4-Ethylphenyl isocyanateThis compound\text{3-Chloro-2-methylaniline} + \text{4-Ethylphenyl isocyanate} \rightarrow \text{this compound} 3-Chloro-2-methylaniline+4-Ethylphenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylphenyl)-3-phenylurea: Similar structure but lacks the ethyl group on the second aromatic ring.

    1-(3-Chlorophenyl)-3-(4-ethylphenyl)urea: Similar structure but lacks the methyl group on the first aromatic ring.

    1-(2-Methylphenyl)-3-(4-ethylphenyl)urea: Similar structure but lacks the chlorine atom on the first aromatic ring.

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea is unique due to the specific combination of substituents on the aromatic rings. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-ethylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-3-12-7-9-13(10-8-12)18-16(20)19-15-6-4-5-14(17)11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,20)

InChI Key

QSBFQBOHHVNCPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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